Fluorophenothiazine dihydrochloride
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Overview
Description
Fluorophenothiazine dihydrochloride is a chemical compound belonging to the phenothiazine class. It is characterized by its molecular formula C24H30F3N3O2S.2ClH and a molecular weight of 554.5 . This compound is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorophenothiazine dihydrochloride typically involves the reaction of phenothiazine derivatives with fluorinating agents. One common method includes the use of trifluoromethylphenothiazine as a starting material, which undergoes a series of reactions to introduce the fluorine atoms and form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: Fluorophenothiazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Fluorophenothiazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluorophenothiazine dihydrochloride involves its interaction with various molecular targets and pathways:
Dopaminergic Receptors: It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which is believed to contribute to its neuroleptic effects.
Hormone Release: It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
Comparison with Similar Compounds
Fluorophenothiazine dihydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, but with different side effect profiles.
Fluphenazine: Similar in structure but used primarily for long-term neuroleptic therapy.
Trifluoperazine: Another phenothiazine derivative with distinct pharmacological effects.
Uniqueness: this compound stands out due to its unique combination of fluorine atoms, which enhance its electronic properties and make it suitable for specialized applications in optoelectronics and fluorescence-based detection systems .
Properties
CAS No. |
1827-91-4 |
---|---|
Molecular Formula |
C24H32Cl2F3N3O2S |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H30F3N3O2S.2ClH/c25-24(26,27)19-6-7-23-21(18-19)30(20-4-1-2-5-22(20)33-23)9-3-8-28-10-12-29(13-11-28)14-16-32-17-15-31;;/h1-2,4-7,18,31H,3,8-17H2;2*1H |
InChI Key |
FHKYKCHMWGFEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Origin of Product |
United States |
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